1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI)
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Overview
Description
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) is a complex organic compound with a unique structure. It features a cyclopentane ring with three hydroxyl groups, an amino group, and a methyl group. The specific stereochemistry of the compound is indicated by the (1R,2R,3R,4S,5R) configuration, which defines the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For example, starting from a cyclopentane derivative, hydroxylation can be performed using reagents like osmium tetroxide or potassium permanganate. Amination and methylation can be achieved using appropriate amine and methylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Cyclopentanetriol: Lacks the amino and methyl groups.
4-Amino-5-methylcyclopentanol: Lacks the additional hydroxyl groups.
Cyclopentane derivatives: Various derivatives with different functional groups.
Uniqueness
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R,2R,3R,4S,5R)-4-amino-5-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H13NO3/c1-2-3(7)5(9)6(10)4(2)8/h2-6,8-10H,7H2,1H3/t2-,3+,4-,5-,6-/m1/s1 |
InChI Key |
PTEOOBZJCIANPX-AIECOIEWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)N |
Canonical SMILES |
CC1C(C(C(C1O)O)O)N |
Origin of Product |
United States |
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